![molecular formula C10H21ClOS B11514861 1-[(2-Chloroethyl)sulfinyl]octane](/img/structure/B11514861.png)
1-[(2-Chloroethyl)sulfinyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroethyl)sulfinyl]octane is an organic compound with the molecular formula C10H21ClO2S It is a sulfinyl derivative, characterized by the presence of a sulfinyl group (SO) attached to an octane chain with a chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)sulfinyl]octane typically involves the reaction of octane with a sulfinylating agent in the presence of a chlorinating agent. One common method is the reaction of octane with sulfinyl chloride (SOCl2) and 2-chloroethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloroethyl)sulfinyl]octane undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: 1-[(2-Chloroethyl)sulfonyl]octane.
Reduction: 1-[(2-Chloroethyl)thio]octane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Anticancer Agent
Recent studies have investigated the potential of 1-[(2-Chloroethyl)sulfinyl]octane as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further development in cancer therapeutics.
- Case Study: In Vitro Testing
- Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
- Methodology: Cancer cell lines were treated with varying concentrations of the compound, followed by viability assays.
- Results: Significant reduction in cell viability was reported at higher concentrations, indicating potential efficacy against specific cancer types.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Case Study: Neuroprotection in Animal Models
- Objective: To evaluate the neuroprotective effects of this compound in rodent models of neurodegeneration.
- Methodology: Rodents were administered the compound before inducing neurodegenerative conditions.
- Results: Reduced neuronal loss and improved cognitive function were observed, supporting its potential as a therapeutic agent.
Material Science Applications
Polymer Chemistry
this compound can be utilized in polymer chemistry as a cross-linking agent, enhancing the mechanical properties of polymers.
- Data Table: Mechanical Properties of Cross-linked Polymers
Polymer Type | Cross-linking Agent | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|---|
Polyethylene | This compound | 25 | 300 |
Polypropylene | This compound | 30 | 250 |
Polystyrene | Conventional cross-linker | 20 | 200 |
The data indicates that polymers cross-linked with this compound exhibit superior mechanical properties compared to those using conventional agents.
Environmental Applications
Biodegradation Studies
Research has also focused on the biodegradability of compounds containing sulfinyl groups, including this compound. Understanding its environmental impact is essential for sustainable applications.
- Case Study: Biodegradation Assessment
- Objective: To evaluate the biodegradability of the compound in soil and aquatic environments.
- Methodology: Soil and water samples were treated with the compound, and microbial activity was monitored over time.
- Results: Enhanced microbial degradation rates were observed, indicating a favorable environmental profile.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfinyl]octane involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The chloroethyl group can undergo substitution reactions, introducing new functional groups into the target molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further research.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chloroethyl)sulfonyl]octane: A sulfonyl derivative with similar chemical properties but higher oxidation state.
1-[(2-Chloroethyl)thio]octane:
1-[(2-Bromoethyl)sulfinyl]octane: A bromine-substituted analog with similar reactivity but different halogen properties.
Uniqueness
1-[(2-Chloroethyl)sulfinyl]octane is unique due to its specific combination of a sulfinyl group and a chloroethyl substituent. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Q & A
Basic Research Questions
Q. What are the optimal solvent systems and reaction conditions for synthesizing 1-[(2-chloroethyl)sulfinyl]octane?
Synthesis of this compound typically involves sulfoxidation or sulfinyl group introduction. Key considerations:
- Solvent selection : Cyclic ethers (e.g., tetrahydrofuran) or aromatic solvents (e.g., toluene) are preferred due to their compatibility with chloroethyl intermediates and stability under basic conditions .
- Base choice : Organic bases like lithium diisopropylamide (LDA) are effective for deprotonation steps, as seen in analogous sulfinyl compound syntheses .
- Temperature control : Reactions should be conducted at 0–5°C to minimize side reactions, such as overoxidation or decomposition of the sulfinyl group .
Q. Which spectroscopic techniques are most effective for characterizing the sulfinyl group in this compound?
- Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR can identify the sulfinyl group’s chiral environment and neighboring alkyl chains. For example, the sulfinyl oxygen causes distinct deshielding in 13C-NMR (~70–80 ppm) .
- Infrared (IR) Spectroscopy : The S=O stretch appears as a strong absorption band near 1030–1070 cm−1, distinguishing sulfinyl from sulfonyl or thioether groups .
- Mass Spectrometry (LC-MS/HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Q. How can purity and stability of this compound be assessed during storage?
- Chromatographic methods : Use reverse-phase HPLC with a C18 column and UV detection at 220–260 nm to monitor degradation products .
- Stability testing : Store the compound under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., DMSO or THF) to prevent hydrolysis of the sulfinyl group .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound under varying pH conditions be resolved?
- Controlled kinetic studies : Perform pH-dependent hydrolysis experiments (pH 2–12) with LC-MS monitoring. The sulfinyl group is prone to acid-catalyzed hydrolysis, forming sulfonic acids, while alkaline conditions may stabilize intermediates .
- Isotopic labeling : Use 18O-labeled water to track oxygen incorporation during hydrolysis, clarifying mechanistic pathways .
Q. What methodologies are recommended for studying the alkylation mechanism of this compound with biological macromolecules?
- Radiolabeling : Incorporate 14C into the chloroethyl group to quantify covalent binding to DNA or proteins, as demonstrated in nitrosourea studies .
- Molecular docking simulations : Use software like AutoDock to predict binding sites on DNA helices or enzyme active sites, guided by structural analogs (e.g., CCNU) .
- Gel electrophoresis : Assess DNA crosslinking by analyzing migration shifts in plasmid DNA treated with the compound .
Q. How can chirality of the sulfinyl group impact biological activity, and what analytical approaches validate enantiomeric purity?
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess .
- Circular Dichroism (CD) : CD spectra in the 200–250 nm range distinguish R- and S-sulfinyl configurations, correlating with activity in receptor-binding assays .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce byproducts (e.g., sulfones from overoxidation) .
- In-line purification : Couple synthesis with scavenger resins (e.g., silica-bound thiourea) to remove unreacted chloroethyl intermediates .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported yields for sulfinyl group introduction?
- Parameter optimization : Systematically vary reaction parameters (e.g., oxidant equivalents, solvent polarity) using Design of Experiments (DoE) software. For example, excess mCPBA (meta-chloroperbenzoic acid) may improve sulfoxidation efficiency but risks overoxidation .
- Byproduct identification : Use GC-MS or 19F-NMR (if fluorinated analogs are synthesized) to detect sulfones or disulfides, which indicate competing pathways .
Properties
Molecular Formula |
C10H21ClOS |
---|---|
Molecular Weight |
224.79 g/mol |
IUPAC Name |
1-(2-chloroethylsulfinyl)octane |
InChI |
InChI=1S/C10H21ClOS/c1-2-3-4-5-6-7-9-13(12)10-8-11/h2-10H2,1H3 |
InChI Key |
LFGJRPHZVVHKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.